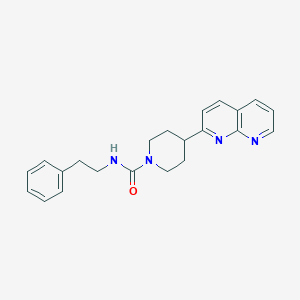![molecular formula C18H24N8O2S B6468716 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine CAS No. 2640953-67-7](/img/structure/B6468716.png)
9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is an organic compound with a complex structure. This compound is known for its biological activities and has garnered interest in various fields of scientific research, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine typically involves multi-step organic synthesis. Key steps include the formation of the purine core, functional group transformations, and the introduction of the imidazole and pyrrolo[3,4-c]pyrrole units. Specific reagents and conditions can vary, but common methodologies include nucleophilic substitution, oxidation, and protection-deprotection strategies.
Industrial Production Methods: Industrial synthesis methods focus on scalability and cost-effectiveness. High-yield reaction pathways, streamlined purification processes, and the use of robust catalysts are often employed. Given the complexity of the compound, specialized equipment and conditions are essential for consistent production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, such as:
Oxidation: Generally carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with suitable leaving groups and nucleophiles or electrophiles.
Common Reagents and Conditions Used: Reagents include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products Formed from These Reactions: The specific products depend on the starting materials and reaction conditions. Typical products include functionalized derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, it serves as an intermediate for designing new chemical entities. Its unique structure allows for the exploration of various functionalization strategies.
Biology: It can be used as a biochemical probe to study enzyme activities and receptor binding due to its potential interaction with biological targets.
Medicine: The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its interactions with specific enzymes and receptors can be harnessed for therapeutic purposes.
Industry: In industrial applications, it can be used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its sulfonyl-imidazole moiety may bind to specific sites on proteins, modulating their function. Pathways involved include signal transduction pathways and metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar compounds include analogs with variations in the imidazole or pyrrolo[3,4-c]pyrrole units. These analogs help highlight the uniqueness of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine in terms of its specific biological activity and chemical reactivity. Notable similar compounds might include those with different sulfonyl groups or alternative heterocyclic systems.
This comprehensive look at this compound provides a basis for further investigation and potential application in various scientific domains.
Propriétés
IUPAC Name |
9-methyl-6-[5-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-12(2)25-8-15(21-11-25)29(27,28)26-6-13-4-24(5-14(13)7-26)18-16-17(19-9-20-18)23(3)10-22-16/h8-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMQRCVVRRHHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468633.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468640.png)
![6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468649.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B6468655.png)
![6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468663.png)
![6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468666.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468674.png)
![4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B6468675.png)
![1-(propan-2-yl)-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B6468687.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468689.png)
![N-(2-fluorophenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468695.png)
![8-(6-bromo-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6468704.png)

![6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468717.png)
